REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21].[CH3:22][NH:23][CH3:24]>O1CCCC1>[ClH:21].[CH3:22][N:23]([CH3:24])[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21] |f:3.4|
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Name
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2-(4-bromobutoxy)-2'-chlorobibenzyl
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Quantity
|
3 g
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Type
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reactant
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Smiles
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BrCCCCOC1=C(C=CC=C1)CCC1=C(C=CC=C1)Cl
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
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Smiles
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CNC
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Name
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|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated and to the concentrate
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Type
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ADDITION
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Details
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was added 2N-NaOH solution
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Type
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EXTRACTION
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Details
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The product was extracted with ether
|
Type
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WASH
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Details
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washed well with saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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ADDITION
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Details
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To the ether solution was added 20% ethanolic hydrogen chloride
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Type
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CUSTOM
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Details
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to yield white crystals
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Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CCCCOC1=C(C=CC=C1)CCC1=C(C=CC=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |